molecular formula C17H16N2O3S2 B2377676 N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide CAS No. 896359-91-4

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Cat. No.: B2377676
CAS No.: 896359-91-4
M. Wt: 360.45
InChI Key: DBWAEGVOOFCLOR-UHFFFAOYSA-N
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Description

“N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds that contain a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” are not available, benzothiazoles can undergo a variety of reactions. As mentioned earlier, they can undergo C2–H functionalization with triphenylphosphine .

Scientific Research Applications

  • Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing potency comparable to sematilide, a class III agent in clinical trials (Morgan et al., 1990).

  • Anticancer Evaluation : Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).

  • Antiarrhythmic Activity : Ellingboe et al. (1992) synthesized and analyzed the antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, revealing potent Class III activity (Ellingboe et al., 1992).

  • Stearoyl-CoA Desaturase-1 Inhibition : Uto et al. (2009) reported on the SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, identifying potent inhibitors with good oral bioavailability (Uto et al., 2009).

  • Antimalarial and Antifungal Action : Fahim and Ismael (2021) investigated the antimalarial activity and ADMET properties of N-(phenylsulfonyl)acetamide derivatives, identifying compounds with potent antimalarial activity (Fahim & Ismael, 2021).

  • Na+/H+ Antiporter Inhibitors : Baumgarth et al. (1997) developed potent and selective benzoylguanidines as Na+/H+ exchanger inhibitors, useful in treating acute myocardial infarction (Baumgarth et al., 1997).

  • Anticancer Agents : Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives showing anticancer activity, particularly against melanoma cell lines (Yılmaz et al., 2015).

Future Directions

The future directions for research on “N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” would likely depend on its properties and potential applications. Benzothiazoles are a class of compounds that have been studied for their potential uses in various fields, including medicinal chemistry .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-11-5-4-6-14-15(11)18-17(23-14)19-16(20)12-7-9-13(10-8-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWAEGVOOFCLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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